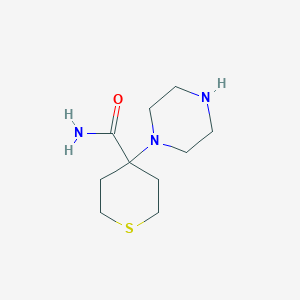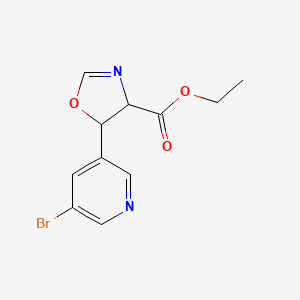
Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to an oxazole ring, which is further esterified with an ethyl group. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromopyridine-3-carboxylic acid and ethyl oxalyl chloride.
Formation of Oxazole Ring: The 5-bromopyridine-3-carboxylic acid is reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form the corresponding oxazole intermediate.
Esterification: The oxazole intermediate is then esterified with ethanol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
科学研究应用
Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets within cells. The bromopyridine moiety can bind to certain receptors or enzymes, leading to modulation of signaling pathways and cellular responses. This interaction can result in various biochemical and physiological effects, such as changes in gene expression, cellular metabolism, and cell proliferation.
相似化合物的比较
Similar Compounds
Ethyl 2-(5-bromopyridin-3-yl)acetate: This compound shares the bromopyridine moiety but differs in the ester group and overall structure.
3-Phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea: This compound contains a similar bromopyridine group but is part of a more complex thiourea structure.
Uniqueness
Ethyl 5-(5-bromopyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to its specific combination of the bromopyridine and oxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H11BrN2O3 |
|---|---|
分子量 |
299.12 g/mol |
IUPAC 名称 |
ethyl 5-(5-bromopyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H11BrN2O3/c1-2-16-11(15)9-10(17-6-14-9)7-3-8(12)5-13-4-7/h3-6,9-10H,2H2,1H3 |
InChI 键 |
ZUXXBAGTCRMJES-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(OC=N1)C2=CC(=CN=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B13189263.png)

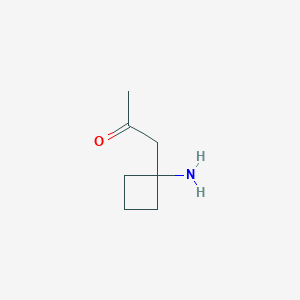

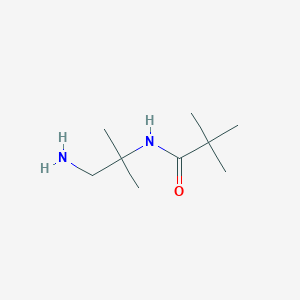

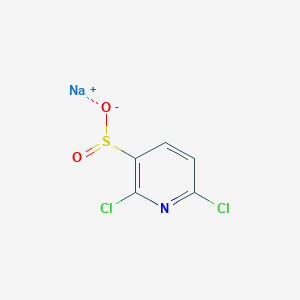
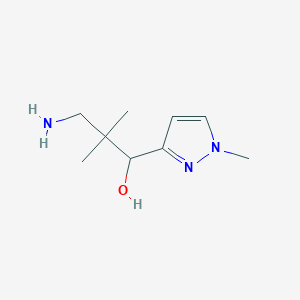
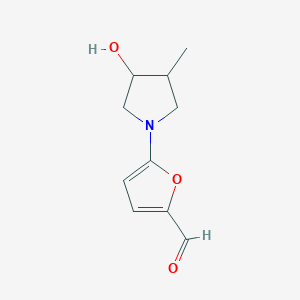
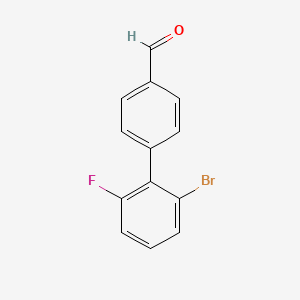

![[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13189335.png)

